molecular formula C8H6FNOS B8797561 4-Fluoro-7-methoxybenzo[D]thiazole

4-Fluoro-7-methoxybenzo[D]thiazole

Cat. No.: B8797561
M. Wt: 183.20 g/mol
InChI Key: WQKPGLBDBBMIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-7-methoxybenzo[D]thiazole is a useful research compound. Its molecular formula is C8H6FNOS and its molecular weight is 183.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

4-Fluoro-7-methoxybenzo[D]thiazole serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. It is commonly used as a reagent in organic synthesis, contributing to the development of new compounds with potential pharmacological properties.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects across various cancer cell lines. Below is a summary of its anticancer activity:

Compound Cell Line IC50 (μM)
This compoundMCF-7 (Breast Cancer)5.91
This compoundHCT-116 (Colon Cancer)9.94
This compoundA549 (Lung Cancer)6.21

These results suggest that the compound's structure is conducive to anticancer activity, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies indicate that it may inhibit the growth of various bacterial strains, although specific IC50 values are still under investigation.

Medicinal Chemistry

The compound has been explored for its potential as a lead compound in drug development. Its structural features contribute to its biological activities, making it a target for modifications aimed at enhancing pharmacological effects while minimizing toxicity. Thiazole derivatives, including this compound, are known to exhibit a broad spectrum of therapeutic activities including antimicrobial, anti-inflammatory, and antitumor effects .

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzothiazole derivatives in clinical settings:

  • One notable study involved patients treated with benzothiazole derivatives for resistant forms of cancer, showing improved tumor response rates compared to standard therapies.
  • Another study focused on phenylthiazoles featuring alkynyl linkages, which demonstrated potent activity against antibiotic-resistant bacteria with minimal inhibitory concentrations below 0.5 µg/mL .

These studies underscore the therapeutic potential of thiazole-containing compounds and their derivatives.

Properties

Molecular Formula

C8H6FNOS

Molecular Weight

183.20 g/mol

IUPAC Name

4-fluoro-7-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H6FNOS/c1-11-6-3-2-5(9)7-8(6)12-4-10-7/h2-4H,1H3

InChI Key

WQKPGLBDBBMIQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)F)N=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-7-methoxy-1,3-benzothiazol-2-amine (C12) (15.40 g, 77.69 mmol) in 1,4-dioxane (700 mL) was added isoamyl nitrite (15.0 mL, 111.6 mmol). The reaction mixture was stirred at 85° C. for 18 hours and then cooled to room temperature. The solvent was removed in vacuo, and purification was carried out with silica gel chromatography (Eluant: 1:1 dichloromethane/hexanes) to afford the title compound as a yellow solid. Yield: 12.0 g, 65.5 mmol, 84%. 1H NMR (300 MHz, CDCl3) δ 3.98 (s, 3H), 6.77 (m, 1H), 7.16 (m, 1H), 8.98 (s, 1H).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

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